![molecular formula C8H10N4 B2602622 2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1512600-17-7](/img/structure/B2602622.png)
2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
“2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile” is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are known for their wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis
The reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents offer a facile route to functionalized imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives .Scientific Research Applications
- Researchers have synthesized novel hydrazone derivatives from 2-amino pyrimidine and 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide. These derivatives exhibit excellent antibacterial activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, S. pyogenes) bacteria .
Antibacterial Activity
Mechanism of Action
While the specific mechanism of action for “2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile” is not mentioned, it’s worth noting that a class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compounds is prescribed for treatment to reduce neurotoxic injury associated with anoxia or ischemia which typically follows stroke, cardiac arrest, hypoglycemia, or perinatal asphyxia .
Future Directions
The future directions for “2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile” and related compounds could involve further exploration of their biological activities and potential applications in treating various conditions. Given their wide range of biological activities, these compounds could be of interest in the development of new therapeutic agents .
properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-5-6-8(10)11-7-3-1-2-4-12(6)7/h1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKALFRAZAOVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2C#N)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile |
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